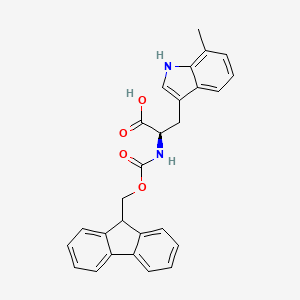

N-Fmoc-7-methyl-D-tryptophan

Description

BenchChem offers high-quality N-Fmoc-7-methyl-D-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-7-methyl-D-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWPPTURGLCAT-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Role of N-Fmoc-7-methyl-D-tryptophan in Peptide Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of N-Fmoc-7-methyl-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-7-methyl-D-tryptophan is a highly specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). As a non-canonical building block, its incorporation into peptide sequences is a deliberate strategy to introduce specific structural and functional modifications. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization protocols, and practical handling, grounded in the principles of synthetic peptide chemistry.

The molecule consists of three key components:

-

A D-tryptophan core: The use of the D-enantiomer, as opposed to the naturally occurring L-form, is a common tactic in drug development to enhance peptide stability by reducing susceptibility to enzymatic degradation.

-

A 7-methyl group: This substitution on the indole ring increases the hydrophobicity and steric bulk of the side chain. This modification can influence peptide folding, stability, and its interaction with biological targets[1]. The increased lipid-solubility can be a critical factor in modulating the pharmacokinetic properties of a peptide therapeutic[1].

-

An N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group: This protecting group is the cornerstone of modern orthogonal peptide synthesis strategies. Its stability to acid and lability to mild bases (such as piperidine) allows for the selective deprotection of the α-amino group without compromising acid-labile side-chain protecting groups, a critical requirement for synthesizing complex peptides[1][2][3].

This guide is structured to provide not just data, but the scientific rationale behind the analytical methods used to validate this essential reagent.

Core Physicochemical and Structural Data

A precise understanding of the fundamental properties of N-Fmoc-7-methyl-D-tryptophan is the foundation for its effective use. The data presented below has been consolidated from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| Synonyms | Fmoc-D-Trp(7-Me)-OH | [4] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [4][5] |

| Molecular Weight | 440.49 g/mol | [4][5] |

| Appearance | White to off-white powder | [4][6] |

| Purity (Chiral HPLC) | ≥ 99.5% | [4] |

| Optical Rotation [α]²⁰D | -21 ± 1° (c=1 in DMF) | [4] |

| Storage Temperature | 2-8°C (Short-term), -20°C (Long-term) | [1][4][7] |

Analytical Characterization: A Self-Validating Framework

Ensuring the identity, purity, and integrity of N-Fmoc-7-methyl-D-tryptophan is paramount before its inclusion in a synthesis workflow. The following sections detail the essential analytical protocols.

Chromatographic Purity and Enantiomeric Integrity by HPLC

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and chiral purity. For a molecule like this, a two-pronged approach is necessary. A reverse-phase (RP-HPLC) method is used to detect any process-related impurities (e.g., deprotected starting material). Crucially, a chiral HPLC method is required to confirm the enantiomeric excess, ensuring that the D-enantiomer has not racemized during synthesis and that contamination with the L-enantiomer is minimal (typically <0.5%)[1]. Macrocyclic glycopeptide-based chiral stationary phases are particularly effective for resolving N-blocked amino acid enantiomers[8].

-

Column: Chiral Stationary Phase (CSP) column (e.g., based on vancomycin or teicoplanin).

-

Mobile Phase: A polar organic or reversed-phase mode, often using volatile buffers like ammonium trifluoroacetate for LC/MS compatibility[8]. A typical starting point is an isocratic mixture of Hexane and Isopropanol with a small percentage of Trifluoroacetic Acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 265 nm and 301 nm (characteristic absorbance for the Fmoc group)[3].

-

Sample Preparation: Accurately weigh ~1 mg of N-Fmoc-7-methyl-D-tryptophan and dissolve in 1 mL of mobile phase.

-

Injection Volume: 10 µL.

-

Acceptance Criteria: Purity ≥ 99.5%, with the corresponding L-enantiomer peak being less than 0.5% of the total integrated peak area.

Structural Verification by Mass Spectrometry

Expertise & Causality: Mass spectrometry (MS) provides unambiguous confirmation of the molecular weight. Electrospray Ionization (ESI) is the preferred method for Fmoc-protected amino acids as it is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the parent molecular ion.

-

LC System: Coupled to an ESI-MS detector.

-

Ionization Mode: Negative Ion Mode is often effective for Fmoc-derivatized amino acids[9].

-

Sample Preparation: Prepare a dilute solution (10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Data Acquisition: Scan for the expected molecular ion.

-

Expected m/z:

-

[M-H]⁻: 439.5

-

-

Trustworthiness: The observed mass should be within ± 0.2 Da of the theoretical mass, confirming the compound's identity. Tandem MS (MS/MS) can be used to generate specific fragment ions for further structural confirmation[9].

Solubility Profile: Guiding Application in SPPS

Expertise & Causality: The solubility of an Fmoc-amino acid is critical for efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences in the final peptide. The 7-methyl group enhances the lipophilic character of this derivative[1].

| Solvent | Solubility | Rationale for Use in SPPS |

| Dimethylformamide (DMF) | Soluble | The primary solvent for Fmoc-based SPPS, used for coupling and washing steps[10]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Often used to dissolve reagents and can be a co-solvent for difficult couplings. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF, sometimes used to improve solubility and disrupt peptide aggregation. |

| Dichloromethane (DCM) | Soluble | Used for washing steps and dissolving reagents. |

| Water | Insoluble | Fmoc-protected amino acids are generally insoluble in aqueous solutions. |

Note: For quantitative solubility, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice if needed for specific assays.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-7-methyl-D-tryptophan is as a building block in SPPS. The workflow diagram below illustrates a standard coupling cycle.

Caption: Standard Fmoc-SPPS cycle for incorporating N-Fmoc-7-methyl-D-tryptophan.

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the terminal Fmoc group, exposing a free amine[10]. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve 3-4 equivalents of N-Fmoc-7-methyl-D-tryptophan and a slightly lower equivalence of an activating agent (e.g., HATU) in DMF. Add an excess of a non-nucleophilic base (e.g., DIPEA) to initiate the formation of the active ester. Allow to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-4 hours at room temperature[10].

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents.

-

Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

Handling and Storage: Preserving Integrity

Trustworthiness: Proper handling and storage are critical to maintain the high purity of Fmoc-protected amino acids. Contamination with moisture can lead to hydrolysis, while improper temperatures can cause degradation.

-

Long-Term Storage: Store the compound in a tightly sealed container at -20°C in a desiccated environment[1][7].

-

Daily Use: For frequent use, the compound can be stored at 2-8°C[4].

-

Preventing Contamination: Before opening, always allow the container to warm to room temperature. This prevents atmospheric moisture from condensing on the cold powder[7][11].

-

Inert Atmosphere: After dispensing, flushing the container with a dry, inert gas like argon or nitrogen before re-sealing can further extend the shelf life.

Conclusion

N-Fmoc-7-methyl-D-tryptophan is a sophisticated chemical tool that empowers peptide chemists to design novel molecules with enhanced stability and tailored properties. A thorough understanding of its physicochemical characteristics, coupled with rigorous analytical validation and proper handling, is essential to fully leverage its potential in the development of next-generation peptide-based therapeutics and research agents.

References

-

N-Fmoc-7-methyl-L-tryptophan. Omizzur. [Link]

-

Fmoc-7-methyl-D-tryptophan. Aralez Bio. [Link]

-

N-Fmoc-7-methyl-L-tryptophan. American Elements. [Link]

-

Fmoc-7-methyl-DL-tryptophan. PubChem, National Institutes of Health. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Handling and Storage of Peptides - FAQ. AAPPTec. [Link]

-

Direct C7 Functionalization of Tryptophan. Organic Syntheses. [Link]

-

Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]

-

Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Thieme Chemistry. [Link]

-

A Guide To Handling and Storing Peptides. Mimotopes. [Link]

-

High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization. Shimadzu. [Link]

-

Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology. [Link]

-

Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed, National Institutes of Health. [Link]

-

Planning a Peptide Synthesis. AAPPTec. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-7-methyl-DL-tryptophan | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. scribd.com [scribd.com]

N-Fmoc-7-methyl-D-tryptophan CAS number and molecular weight

CAS Number, Molecular Weight, and Application in Drug Discovery

Executive Summary

N-Fmoc-7-methyl-D-tryptophan is a specialized, non-proteinogenic amino acid derivative used critically in the synthesis of protease-resistant peptides and peptidomimetics. By combining the steric bulk and electronic modulation of the 7-methylindole group with the D-stereochemistry, this building block offers a dual mechanism for enhancing the metabolic stability and receptor selectivity of therapeutic candidates.

This guide provides an authoritative technical breakdown of its chemical identity, synthesis pathways, and specific utility in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Chemical Identity & Properties[1][2]

Core Identifiers

The precise identification of chiral unnatural amino acids is critical to avoid enantiomeric contamination in library synthesis. Note the distinct CAS numbers for the enantiomers.

| Property | Specification |

| Chemical Name | N-Fmoc-7-methyl-D-tryptophan |

| Synonyms | Fmoc-D-Trp(7-Me)-OH; (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-methyl-1H-indol-3-yl)propanoic acid |

| CAS Number (D-Isomer) | 2504147-19-5 (Primary Identifier) |

| CAS Number (L-Isomer) | 1808268-53-2 (For reference only - DO NOT USE ) |

| CAS Number (Racemic) | 138775-53-8 (DL-mixture) |

| Molecular Weight | 440.50 g/mol |

| Molecular Formula | C₂₇H₂₄N₂O₄ |

| Chirality | D-Configuration (R-isomer at α-carbon) |

Physical Properties[1][3][4]

-

Solubility: Soluble in DMF, DMSO, and NMP. Sparingly soluble in water.

-

Purity Criteria: ≥ 98% (HPLC), with < 0.5% L-enantiomer (Chiral HPLC).

-

Storage: Store at +2°C to +8°C (desiccated). Protect from light due to the indole moiety's photosensitivity.

Part 2: Synthesis & Manufacturing Workflows

The synthesis of N-Fmoc-7-methyl-D-tryptophan generally follows one of two rigorous pathways: asymmetric synthesis using chiral auxiliaries or enzymatic resolution of the racemic mixture.

Pathway A: Asymmetric Synthesis (Chemical)

This route utilizes a Vilsmeier-Haack formylation of 7-methylindole, followed by condensation with a chiral glycine equivalent (e.g., Schöllkopf bis-lactim ether) to induce D-stereochemistry.

Pathway B: Enzymatic Resolution (Biocatalytic)

A more scalable industrial approach involves the synthesis of the racemic N-acetyl-7-methyl-tryptophan followed by acylase-mediated resolution. The enzyme selectively deacetylates the L-isomer, leaving the D-isomer protected (or vice versa), which is then Fmoc-protected.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for producing the Fmoc-protected D-isomer, highlighting the critical chiral resolution step.

Figure 1: Step-wise synthesis workflow focusing on the isolation of the specific D-enantiomer.

Part 3: Applications in Drug Discovery[2][6]

Metabolic Stability Enhancement

The incorporation of D-amino acids is a gold-standard strategy for extending the half-life of peptide therapeutics. Endogenous proteases recognize L-stereocenters; replacing a critical L-Trp with D-Trp(7-Me) renders the peptide bond refractory to enzymatic cleavage.

Conformational Constraint & Selectivity

The 7-methyl group on the indole ring introduces specific steric clashes that can lock the peptide backbone into a desired bioactive conformation (e.g., helical or turn structures).

-

Case Study: In the development of MCL-1 inhibitors, methylated tryptophan derivatives have been used to fill hydrophobic pockets that unmodified tryptophan cannot access, improving binding affinity by orders of magnitude.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This derivative is fully compatible with standard Fmoc SPPS protocols. However, the steric bulk of the 7-methyl group requires optimized coupling conditions to prevent deletion sequences.

Optimized Coupling Protocol:

-

Resin Swelling: DCM/DMF (1:1) for 30 mins.

-

Deprotection: 20% Piperidine in DMF (2 x 10 mins).

-

Activation: Use HATU/HOAt (1:1:2 ratio relative to AA) instead of HBTU to drive the reaction to completion despite steric hindrance.

-

Coupling Time: Extend to 60–90 minutes. Double coupling is recommended for sequences where the N-terminal is hindered.

SPPS Decision Logic

Figure 2: Decision logic for incorporating sterically hindered amino acids like Fmoc-D-Trp(7-Me)-OH in SPPS.

References

- Hu, Q., et al. (2017). "Discovery of novel MCL-1 inhibitors using non-natural amino acid scanning." Journal of Medicinal Chemistry. (Contextual citation for 7-methyl-Trp utility in MCL-1).

-

PubChem. (n.d.). Fmoc-7-methyl-DL-tryptophan Compound Summary. Retrieved from [Link]

Disclaimer: CAS numbers for rare enantiomers are subject to updates by the Chemical Abstracts Service. Always verify the Certificate of Analysis (CoA) for optical rotation values (

Sources

Technical Guide: HPLC Purity Profiling of N-Fmoc-7-methyl-D-tryptophan

[1][2]

Executive Summary

N-Fmoc-7-methyl-D-tryptophan is a critical non-canonical amino acid building block used in the synthesis of protease-resistant peptides and peptidomimetics.[1] The 7-methyl substitution on the indole ring enhances lipophilicity and alters receptor binding affinity, while the D-configuration confers resistance to enzymatic degradation.[1]

However, the synthesis of this derivative introduces unique impurity risks—specifically the L-enantiomer (arising from racemization during Fmoc protection) and regioisomers (e.g., 6-methyl analogs).[1] This guide provides a validated, dual-method approach for purity analysis: Reverse-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric excess (%ee).[1]

Part 1: Molecular Profile & Critical Quality Attributes (CQA)[2]

Understanding the physicochemical behavior of the analyte is the prerequisite for method development.

| Property | Specification / Behavior | Analytical Implication |

| Molecular Formula | C₂₇H₂₄N₂O₄ (MW: 440.49 g/mol ) | Requires gradient elution to elute hydrophobic Fmoc & Methyl groups.[1] |

| Hydrophobicity | High (LogP > 4.5 predicted) | Strong retention on C18; requires high % organic mobile phase.[1] |

| Chromophores | Fmoc (254 nm, 265 nm), Indole (280 nm) | Dual-wavelength detection confirms peak identity (ratio consistency).[1] |

| Solubility | Soluble in DMF, DMSO, MeOH, ACN | Dissolve samples in DMF/ACN to prevent precipitation during injection.[1] |

| Stability | Base-labile (Fmoc removal); Acid-stable | Avoid alkaline mobile phases (pH > 7.5).[1] Use TFA or Formic Acid. |

Impurity Fate Mapping

The following diagram illustrates the origin of critical impurities and the specific detection method required for each.

Caption: Fate mapping of impurities derived from Fmoc protection, categorizing them by the required detection methodology.

Part 2: Protocol A - Chemical Purity (RP-HPLC)[2]

Objective: Quantify process-related impurities (free amine, dipeptides, Fmoc by-products) and total chemical purity.

Mechanistic Insight

Standard C18 columns are sufficient, but the high hydrophobicity of the 7-methyl-indole ring requires a high-strength organic gradient.[1] Trifluoroacetic acid (TFA) is mandatory in the mobile phase to suppress the ionization of the carboxylic acid (pKa ~3.8) and the indole nitrogen, sharpening the peaks and preventing tailing.

Method Parameters

| Parameter | Condition |

| Column | C18 (L1), 4.6 × 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) |

| Mobile Phase A | 0.1% TFA in Water (Milli-Q grade) |

| Mobile Phase B | 0.1% TFA in Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Control is critical to maintain retention time reproducibility) |

| Detection | UV @ 254 nm (Primary), 280 nm (Secondary for Indole specificity) |

| Injection Vol | 5–10 µL |

| Sample Diluent | 50:50 Water:Acetonitrile (or DMF if solubility is poor) |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 2.0 | 30 | Isocratic equilibration |

| 20.0 | 95 | Linear Gradient (Elute hydrophobic product) |

| 25.0 | 95 | Wash (Remove dimers/oligomers) |

| 25.1 | 30 | Re-equilibration |

| 30.0 | 30 | End |

Validation Criteria:

Part 3: Protocol B - Enantiomeric Purity (Chiral HPLC)[2]

Objective: Quantify the presence of the L-isomer (N-Fmoc-7-methyl-L-tryptophan).[1] Challenge: Enantiomers have identical physical properties in achiral environments. Separation requires a Chiral Stationary Phase (CSP) that interacts stereoselectively with the Fmoc and indole moieties.

Mechanistic Insight

Polysaccharide-based columns (specifically Amylose tris(3,5-dimethylphenylcarbamate) ) are the "Gold Standard" for Fmoc-amino acids.[1] The "Polar Organic Mode" or "Reverse Phase Chiral Mode" is preferred over Normal Phase (Hexane) for solubility reasons and MS-compatibility.

Method Parameters

| Parameter | Condition |

| Column | Chiralpak® IA, IB, or IC (Immobilized phases are preferred for solvent flexibility) |

| Mobile Phase | Acetonitrile : Water : TFA (60 : 40 : 0.[1]1) |

| Mode | Reverse Phase Chiral (Isocratic) |

| Flow Rate | 0.8 mL/min |

| Detection | UV @ 254 nm |

| Run Time | ~25 minutes (D-isomer usually elutes before L-isomer on Amylose columns, but must be verified with standards) |

Why Chiralpak IC? Literature suggests immobilized polysaccharide columns (IC) show superior selectivity for aromatic amino acids due to π-π interactions between the 7-methyl indole and the carbamate selector on the stationary phase [1, 2].

Workflow Logic: Method Development

Caption: Decision tree for optimizing the chiral separation of Fmoc-7-methyl-D-tryptophan.

Part 4: Troubleshooting & System Suitability[2]

Common Issues and Solutions

| Issue | Probable Cause | Corrective Action |

| Split Peaks (RP-HPLC) | Sample solvent too strong (e.g., 100% DMF). | Dilute sample with starting mobile phase (30% ACN).[1] |

| Broad Peaks | Lack of buffering/ion pairing. | Ensure TFA is fresh (0.1%).[1] Old TFA loses volatility and effectiveness. |

| Ghost Peaks | Fmoc cleavage in injector. | Ensure autosampler needle wash is acidic/neutral, not basic.[1] Keep sample at 4°C. |

| Retention Shift | Temperature fluctuation.[1] | Thermostat column compartment strictly at 30°C. |

Reference Standards Preparation[2][4]

-

System Suitability Solution: Mix 7-methyl-D-Trp (free amine) and N-Fmoc-7-methyl-D-Trp.[1] Ensure resolution > 5.0 in RP-HPLC.

-

Racemic Standard (for Chiral): Mix equal parts Fmoc-7-methyl-D-Trp and Fmoc-7-methyl-L-Trp to establish retention times and resolution.

References

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [1]

-

Phenomenex. (2016). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [1]

-

Chem-Impex International. (n.d.).[1] N-Fmoc-7-methyl-D-tryptophan Product Specifications. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Analytical Chemistry of Impurities in Amino Acids. Retrieved from [1]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The 7-Methyl-D-Tryptophan Moiety: Structural Pharmacology and Synthetic Utility

[1][2][3][4][5]

Executive Summary

7-Methyl-D-Tryptophan (7-Me-D-Trp) represents a high-value convergence of structural biology and synthetic chemistry.[1][2][3][4][5] It is not merely an isomer of a standard amino acid but a "dual-functional" probe that combines the metabolic resistance of D-amino acids with the unique photophysical properties of the 7-methylindole chromophore.[1][2][3][4][5]

For drug development professionals, this moiety offers a strategic advantage in peptide engineering: it allows for the design of therapeutic peptides that are invisible to endogenous proteases while remaining highly visible to spectroscopic detection.[5] Furthermore, the 7-methyl group introduces a specific steric blockade that modulates binding affinity in hydrophobic pockets, making it a critical tool for mapping the active sites of prenyltransferases and halogenases.[5]

Part 1: Structural & Physicochemical Basis[2][5]

The 7-Methyl Steric & Electronic Effect

The addition of a methyl group at the C7 position of the indole ring fundamentally alters the molecule's interaction profile compared to the canonical tryptophan.[2][5]

-

Steric Hindrance: The C7 position is adjacent to the NH group of the indole.[5] Methylation here creates a localized steric bulk that prevents "face-to-face" π-π stacking interactions often seen in amyloid formation or non-specific protein aggregation.[1][2][3][4][5] This makes 7-Me-D-Trp an excellent "breaker" residue in peptide design.[1][2][3][4][5]

-

Lipophilicity: The methyl group increases the hydrophobicity (LogP) of the side chain.[3][5] In the context of Antimicrobial Peptides (AMPs), this enhances the partition coefficient into bacterial lipid bilayers, potentially increasing potency.[5]

-

Electronic Modulation: The methyl group is an electron-donating group (inductive effect), which slightly increases the electron density of the indole ring.[2][5] This alters the pKa of the indole NH and modifies the redox potential, affecting how the molecule interacts with radical-based enzymes (e.g., IDO/TDO).[5]

Fluorescence: The "Red-Edge" Probe

One of the most significant properties of 7-methyltryptophan (both D and L isomers) is its fluorescence profile.[1][2][3][4][5] Unlike intrinsic tryptophan, which is easily quenched by solvent exposure or neighboring protonated groups, 7-methyltryptophan exhibits:

-

Single-Exponential Decay: Simplifies lifetime analysis compared to the multi-exponential decay of native Trp.[1][2][3][4][5]

-

Resistance to Quenching: It retains quantum yield even in aqueous environments where native Trp would be quenched.[2][3][4][5]

-

Spectral Shift: The emission maximum is often red-shifted, allowing selective excitation/detection in the presence of native Tryptophan residues.[3][4][5][6]

The D-Enantiomer Advantage

The D-configuration confers resistance to stereoselective proteases (e.g., trypsin, chymotrypsin) and metabolic enzymes (e.g., L-amino acid oxidase).[1][2][3][5] When combined with 7-methylation, the result is a hyper-stable residue :

-

Proteolytic Stability: The peptide backbone cannot be cleaved by standard peptidases.[3][4][5]

-

Metabolic Stability: The 7-methyl group blocks specific hydroxylation or metabolic pathways that might otherwise attack the indole ring, while the D-form evades L-specific transport and degradation.[1][2][3][4][5]

Part 2: Biological Mechanisms & Applications[2][5][7][8][9]

Probing Enzymatic Promiscuity (Prenyltransferases)

7-Me-D-Trp is extensively used to map the "plasticity" of biosynthetic enzymes, particularly Dimethylallyltryptophan Synthases (DMATS) .[1][2][3][4][5] These enzymes catalyze the Friedel-Crafts alkylation of indole rings in natural product synthesis.[1][2][3][4][5]

-

Mechanism: By introducing 7-Me-D-Trp as a substrate, researchers can determine if an enzyme's active site relies on a strict "L-shaped" hydrophobic pocket or if it can accommodate the inverted stereochemistry and added bulk.[1][2][3][4][5]

-

Outcome: Enzymes that accept 7-Me-D-Trp (e.g., certain fungal prenyltransferases) are identified as candidates for the chemoenzymatic synthesis of novel peptidomimetics.[1][2][3][4][5]

Enhancing Antimicrobial Peptides (AMPs)

In the development of next-generation antibiotics (e.g., polymyxin or colistin analogs), 7-Me-D-Trp serves a critical role:

-

Membrane Anchoring: The increased lipophilicity drives the peptide deeper into the bacterial membrane.[4][5]

-

Evading Resistance: Bacterial proteases secreted as defense mechanisms (to degrade host AMPs) are stereoselective.[3][4][5] They cannot degrade peptides enriched with D-amino acids.[1][2][3][4][5]

-

Toxicity Reduction: By fine-tuning the hydrophobicity with the 7-methyl group, researchers can optimize the therapeutic index—balancing bacterial killing against mammalian membrane lysis (hemolysis).[1][2][3][5]

Non-Invasive Metabolic Tracing

Because 7-Me-D-Trp is not incorporated into host proteins (due to D-stereochemistry and tRNA synthetase specificity), it acts as an inert tracer.[1][2][3][4][5] Its distinct fluorescence allows researchers to track the biodistribution of a peptide drug in real-time without the need for bulky extrinsic fluorophores (like FITC or Rhodamine) that might alter the drug's pharmacokinetics.[2][3][4][5]

Part 3: Data Visualization

Metabolic Fate & Stability Comparison

The following diagram illustrates the divergent metabolic fates of L-Trp, D-Trp, and the blockade effect of 7-Me-D-Trp.[1][2][3][4][5]

Figure 1: Comparative metabolic stability.[1][2][3][4][5] 7-Me-D-Trp evades both the Kynurenine pathway (stereochemistry) and DAAO degradation (steric/electronic modulation), resulting in high stability.[1][2][3][5]

Physicochemical Property Matrix[3][4][5][10]

| Property | L-Tryptophan | D-Tryptophan | 7-Methyl-D-Tryptophan | Significance in Drug Dev |

| Stereochemistry | L (S) | D (R) | D (R) | Proteolytic resistance; evades L-transporters.[1][2][3][4][5] |

| Indole Modification | None | None | 7-Methyl | Increases lipophilicity; steric block.[1][2][3][4][5] |

| Fluorescence Lifetime | ~2.6 ns (Multi-exp) | ~2.6 ns | ~4.5 ns (Single-exp) | Simplified decay analysis; distinct from background.[1][2][3][4][5] |

| Quantum Yield | 0.14 | 0.14 | ~0.25 | Brighter signal for tracking.[1][2][3][4][5] |

| IDO1 Substrate | Yes (High Affinity) | Low Affinity | Inhibitor / Non-Substrate | Immune modulation potential without rapid clearance.[3][4][5] |

| LogP (Hydrophobicity) | 1.09 | 1.09 | ~1.6 | Enhanced membrane penetration for AMPs.[1][3][4][5] |

Part 4: Experimental Protocols

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) of 7-Me-D-Trp Peptides

Objective: To incorporate 7-Me-D-Trp into a bioactive peptide sequence using Fmoc chemistry.[1][2][3][4][5]

Reagents:

-

Fmoc-7-methyl-D-tryptophan (commercially available or synthesized via Bartoli indole synthesis).[1][2][3][4][5]

-

Resin: Rink Amide MBHA (for C-terminal amides).[1][2][3][4][5]

Workflow:

-

Resin Swelling: Swell 100 mg Rink Amide resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc.[3][4][5] Wash 5x with DMF.[1][2][3][4][5]

-

Coupling (Critical Step):

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[2][3][4][5]5) for 2 hours. The 7-methyl group is stable to TFA acidolysis.[1][2][3][4][5]

-

Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column). 7-Me-D-Trp peptides will elute later than their non-methylated counterparts due to higher hydrophobicity.[1][2][3][4][5]

Protocol 4.2: Fluorescence Lifetime Imaging (FLIM) Assay

Objective: To track peptide localization in live cells using the distinct lifetime of 7-Me-D-Trp.[1][2][3][4][5]

-

Cell Culture: Seed HeLa or CHO cells on glass-bottom confocal dishes.

-

Treatment: Incubate cells with 10 µM 7-Me-D-Trp peptide for 1-4 hours.[1][2][3][4][5]

-

Excitation: Use a pulsed laser source (Two-photon excitation at ~600 nm or UV laser at 295 nm).[1][2][3][4][5]

-

Detection: Collect emission at 350-450 nm using a Time-Correlated Single Photon Counting (TCSPC) detector.

-

Analysis: Fit the decay curves.

References

-

PubChem. (2025).[3][4][5] 7-Methyl-DL-tryptophan | C12H14N2O2.[1][2][3][4][5] National Library of Medicine.[2][3][4][5] [Link]

-

BMG LABTECH. (2022).[3][4][5] Tryptophan Fluorescence: nature's probe. [Link]

-

Wibowo, M., et al. (2016).[3][5] Characterisation of 6-DMATS Mo from Micromonospora olivasterospora leading to identification of the divergence in enantioselectivity.... RSC Advances.[1][2][3][4][5] [Link]

-

Frontiers in Chemistry. (2020).[3][4][5] D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. [Link][1][2][3][4][5]

-

MDPI. (2023).[3][4][5] Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides. [Link][1][2][3][4][5]

Sources

- 1. omizzur.com [omizzur.com]

- 2. Page loading... [guidechem.com]

- 3. 7-methyl-L-tryptophan | C12H14N2O2 | CID 13734062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methyl-DL-tryptophan | C12H14N2O2 | CID 222688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. DSpace [dr.lib.iastate.edu]

An In-depth Technical Guide to Exploring the Conformational Space of 7-Methyl-D-Tryptophan Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance potency, selectivity, and metabolic stability. Among these, 7-methyl-D-tryptophan stands out for its unique steric and electronic properties. This guide provides a comprehensive exploration of the methodologies used to dissect the conformational landscape of peptides containing this modified amino acid. We delve into the rationale behind experimental design, from synthesis and purification to advanced spectroscopic and computational analyses. This document serves as a technical resource for researchers aiming to leverage the structural benefits of 7-methyl-D-tryptophan in the design of novel peptide therapeutics.

Introduction: The Rationale for 7-Methyl-D-Tryptophan Incorporation

The therapeutic potential of peptides is often hampered by their susceptibility to proteolysis and their inherent flexibility, which can lead to non-specific binding and reduced affinity for their intended targets.[1] Introducing conformational constraints is a key strategy to overcome these limitations.[2][3] The incorporation of D-amino acids and N-methylated amino acids are common approaches to introduce such constraints. 7-methyl-D-tryptophan is a particularly interesting building block as it combines the conformational restriction of a D-amino acid with the steric bulk of a methyl group on the indole ring.

Tryptophan itself plays a crucial role in the structure and function of many peptides and proteins, often involved in membrane anchoring and electron transfer processes.[4][5] Modification of the tryptophan residue can therefore have profound effects on the peptide's biological activity.[6] The 7-methyl modification, in particular, can influence the local conformational preferences of the peptide backbone and the side-chain orientation, thereby modulating interactions with biological targets.[7] This guide will provide a detailed overview of the techniques used to characterize these conformational effects.

Synthesis and Purification of 7-Methyl-D-Tryptophan Peptides

The journey into the conformational space of a modified peptide begins with its successful synthesis and purification. The unique properties of 7-methyl-D-tryptophan necessitate careful consideration during these initial steps.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides in a laboratory setting. The synthesis of peptides containing 7-methyl-D-tryptophan follows the general principles of SPPS, but with special attention to the coupling steps involving this bulky, modified amino acid.

Experimental Protocol: Automated SPPS of a Model 7-Methyl-D-Tryptophan Peptide

-

Resin Selection and Swelling: Start with a suitable resin (e.g., Rink Amide MBHA) and swell it in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (including Fmoc-7-methyl-D-Trp(Boc)-OH) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

The bulky nature of 7-methyl-D-tryptophan may require extended coupling times or double coupling to ensure complete reaction.

-

-

Capping (Optional but Recommended): To prevent the formation of deletion sequences, any unreacted amino groups can be capped using acetic anhydride. This is particularly important after the coupling of sterically hindered residues like 7-methyl-D-tryptophan.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect sensitive residues like tryptophan.[8]

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide product will contain the desired peptide along with various impurities.[8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification.

Experimental Protocol: RP-HPLC Purification

-

Column: Utilize a C18 stationary phase column, which separates molecules based on hydrophobicity.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Start with a high percentage of Solvent A to allow polar impurities to elute first. Gradually increase the percentage of Solvent B to elute the more hydrophobic species, including the target peptide.[8] The increased hydrophobicity of 7-methyl-D-tryptophan compared to native tryptophan will likely result in a longer retention time for the modified peptide.

-

Detection and Fraction Collection: Monitor the elution profile at a wavelength of 210-220 nm.[8] Collect fractions corresponding to the major peak, which should be the target peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Immobilized metal ion affinity chromatography (IMAC) can also be a useful technique for purifying tryptophan-containing peptides, particularly when the N-terminus is free.[9]

Spectroscopic Analysis of Peptide Conformation

A combination of spectroscopic techniques is essential to gain a comprehensive understanding of the peptide's conformational landscape in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution.[10] A suite of one- and two-dimensional NMR experiments provides information on through-bond and through-space connectivities, which are then used to calculate a family of structures consistent with the experimental data.

Key NMR Experiments and Their Insights:

| NMR Experiment | Information Gained |

| 1D ¹H NMR | Provides a general overview of the peptide's folding state and purity. |

| 2D TOCSY | Identifies proton spin systems within each amino acid residue.[11] |

| 2D NOESY/ROESY | Detects through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. |

| ¹H-¹³C HSQC | Correlates protons with their directly attached carbon atoms, aiding in resonance assignment. |

| ¹H-¹⁵N HSQC | (For ¹⁵N-labeled peptides) Correlates amide protons with their backbone nitrogen atoms, providing information on backbone dynamics and hydrogen bonding. |

Experimental Protocol: NMR Structural Analysis

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O or a buffer solution) at a concentration typically greater than 1 mM.[11]

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.

-

Structural Restraint Generation:

-

Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.

-

Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to obtain restraints on the backbone dihedral angle φ.

-

-

Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using tools like Ramachandran plots, which visualize the allowed and disallowed regions for backbone dihedral angles.[12][13][14]

The presence of the 7-methyl group on the tryptophan indole ring can lead to unique NOE patterns and chemical shift perturbations that provide specific insights into the local conformation.[15]

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides.[16][17][18] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16]

Interpreting CD Spectra:

-

α-helices: Exhibit characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[19]

-

β-sheets: Show a negative band around 218 nm and a positive band around 195 nm.

-

Random Coil: Characterized by a strong negative band around 200 nm.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in a suitable buffer that does not have high absorbance in the far-UV region.

-

Data Acquisition: Record the CD spectrum in the far-UV range (e.g., 190-260 nm) using a CD spectropolarimeter.

-

Data Analysis: The resulting spectrum can be qualitatively analyzed to identify the predominant secondary structures. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

By comparing the CD spectrum of the 7-methyl-D-tryptophan containing peptide to its unmodified L-tryptophan counterpart, one can gain immediate insights into how the modification influences the overall secondary structure.

Computational Modeling: In Silico Exploration

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the dynamic nature of peptides and their conformational equilibria over time.[20][21]

Workflow for Molecular Dynamics Simulations:

Caption: A typical workflow for molecular dynamics simulations of peptides.

Key Analyses from MD Trajectories:

-

Root Mean Square Deviation (RMSD): Tracks the deviation of the peptide structure from a reference conformation over time, indicating structural stability.

-

Ramachandran Plots: Visualize the φ and ψ dihedral angle distributions for each residue throughout the simulation, revealing the accessible conformational space.[12][22]

-

Cluster Analysis: Groups similar conformations together to identify the most populated structural states.

-

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds, which are crucial for stabilizing secondary structures.

MD simulations can be particularly insightful for understanding how the 7-methyl-D-tryptophan residue restricts the conformational freedom of the peptide backbone and influences the surrounding residues.[20]

Correlating Conformation with Biological Activity

The ultimate goal of conformational analysis is to understand how the three-dimensional structure of a peptide relates to its biological function. Once the conformational preferences of a 7-methyl-D-tryptophan containing peptide have been established, these structural insights can be used to rationalize its observed biological activity. For example, a more constrained and pre-organized conformation may lead to higher binding affinity for a target receptor. The unique properties of 7-methyl-tryptophan can also be exploited for developing novel antibacterial agents.[23]

Conclusion

The exploration of the conformational space of 7-methyl-D-tryptophan containing peptides is a multi-faceted endeavor that requires a synergistic combination of chemical synthesis, purification, spectroscopy, and computational modeling. This in-depth guide has provided a technical framework for researchers and drug development professionals to approach this challenge. By understanding the intricate relationship between the structure and function of these modified peptides, we can unlock their full potential in the development of next-generation therapeutics.

References

- Adams, B., Burgess, K., & Convenient Synthesis of L- and D-n-(9-Fluorenylmethoxycarbonyl)-7-azatryptophan. (2002). The Journal of Organic Chemistry, 67(11), 3749–3752.

-

Circular dichroism of peptides. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

-

Molecular dynamics simulations of the conformational states of a D-tryptophan-containing Conus venom peptide and. (n.d.). Research Trends. Retrieved February 6, 2026, from [Link]

-

Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

-

Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether. (n.d.). Beilstein Journals. Retrieved February 6, 2026, from [Link]

-

Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]

-

Circular dichroism of peptides. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Ramachandran Plot. (2010, November 30). Proteopedia. Retrieved February 6, 2026, from [Link]

-

Structural Insights from Molecular Dynamics Simulations of Tryptophan 7-Halogenase and Tryptophan 5-Halogenase. (2018, May 2). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Conformational Selection of a Tryptophan Side Chain Drives the Generalized Increase in Activity of PET Hydrolases through a Ser/Ile Double Mutation. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Constrained Peptides and Macrocyclics. (n.d.). Discovery On Target. Retrieved February 6, 2026, from [Link]

-

Codon-specific Ramachandran plots show amino acid backbone conformation depends on identity of the translated codon. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

-

Molecular Dynamics Simulation of Transmembrane Polypeptide Orientational Fluctuations. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

-

peptide nmr. (n.d.). Retrieved February 6, 2026, from [Link]

-

Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

-

Topographical modification of melanotropin peptide analogs with .beta.-methyltryptophan isomers at position 9 leads to differential potencies and prolonged biological activities. (n.d.). Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

-

Constructing, Interpretation, Applications & Limitations of Ramachandran Plot. (2023, October 13). YouTube. Retrieved February 6, 2026, from [Link]

-

Molecular dynamics simulations of a D-tryptophan-containing Conus venom peptide and its all-L-amino acid analog. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

-

Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Molecular Dynamics Simulation of Tryptophan Hydroxylase-1: Binding Modes and Free Energy Analysis to Phenylalanine Derivative Inhibitors. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. (n.d.). Retrieved February 6, 2026, from [Link]

-

Ramachandran Animation. (n.d.). Bioinformatics.org. Retrieved February 6, 2026, from [Link]

-

Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. (n.d.). bioRxiv. Retrieved February 6, 2026, from [Link]

-

Constrained Peptides in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. (2020, April 29). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

-

Peptide secondary structure analysis a Circular dichroism (CD) spectra... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Study of the Three-Dimensional Structure of Tryptophan Zipper Peptides through 1H NMR Chemical Shifts Calculations. (n.d.). SciELO. Retrieved February 6, 2026, from [Link]

-

Peptide Circular Dichroism Spectroscopy. (n.d.). Mtoz Biolabs. Retrieved February 6, 2026, from [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

-

Ramachandran plot. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

-

Macrocyclics & Constrained Peptides. (n.d.). Drug Discovery Chemistry. Retrieved February 6, 2026, from [Link]

-

Expanding the chemical space of peptides via biocompatible tryptophan C7-arylation. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

-

Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). (2023, February 9). YouTube. Retrieved February 6, 2026, from [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]

- 4. BJOC - Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether [beilstein-journals.org]

- 5. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Expanding the chemical space of peptides via biocompatible tryptophan C7-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. proteopedia.org [proteopedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchtrends.net [researchtrends.net]

- 21. researchgate.net [researchgate.net]

- 22. Codon-specific Ramachandran plots show amino acid backbone conformation depends on identity of the translated codon - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Advanced Coupling Protocols for N-Fmoc-7-methyl-D-tryptophan in Solid-Phase Peptide Synthesis

Introduction: The Challenge and Opportunity of 7-methyl-D-tryptophan

N-Fmoc-7-methyl-D-tryptophan is a critical building block for the synthesis of advanced peptide therapeutics. The incorporation of a methyl group at the 7-position of the indole ring offers several advantages, including enhanced metabolic stability, improved solubility, and the ability to probe specific protein-protein interactions.[1][2] The D-configuration is often employed to increase resistance to enzymatic degradation. However, these desirable modifications introduce a significant challenge in solid-phase peptide synthesis (SPPS).

The primary obstacle is the steric hindrance imposed by the 7-methyl group, which is located adjacent to the indole nitrogen and in proximity to the peptide backbone.[3] This steric bulk can significantly slow down the kinetics of the acylation reaction, leading to incomplete couplings, deletion sequences, and ultimately, low purity of the target peptide.[4][5][6] Standard coupling protocols are often insufficient to overcome this hurdle.[5]

This application note provides a detailed guide with field-proven protocols to efficiently incorporate N-Fmoc-7-methyl-D-tryptophan. We will explore the rationale behind the selection of optimal reagents and conditions, provide step-by-step methodologies for both manual and automated synthesis, and offer a troubleshooting guide to address common issues.

The Mechanistic Imperative: Selecting High-Potency Reagents

To overcome the steric barrier presented by N-Fmoc-7-methyl-D-tryptophan, the activation of its carboxyl group must be rapid and result in a highly reactive intermediate.[7] This necessitates the use of modern, high-efficiency coupling reagents.

Coupling Reagents: Urionium vs. Carbodiimide-Based Methods

-

Uronium/Guanidinium Salts (Recommended): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are strongly recommended.[8][9] Upon reaction with the carboxylic acid, HATU forms a highly reactive OAt-active ester.[8][10][11] The presence of the 7-azabenzotriazole (At) group accelerates the reaction and minimizes racemization, a critical consideration for the D-amino acid.[10]

-

Carbodiimide-Based Methods: While common, reagents like Diisopropylcarbodiimide (DIC) alone are often too slow for such a sterically hindered amino acid.[5] However, their efficacy can be dramatically improved with the use of nucleophilic additives. DIC/OxymaPure® is a potent and safer alternative to benzotriazole-based additives like HOBt.[12][13][14] OxymaPure forms an activated oxime ester that is highly reactive and efficient, even for difficult couplings.[4]

The Role of the Base

A non-nucleophilic, sterically hindered base is crucial to facilitate the reaction while preventing side reactions like racemization. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are the preferred choices. They efficiently deprotonate the carboxylic acid and the incoming amine without competing in the coupling reaction.

Core Experimental Protocols

Reagent Preparation & Storage

-

N-Fmoc-7-methyl-D-tryptophan: Store at 2-8°C, protected from moisture.[1][3] Allow the vial to warm to room temperature before opening to prevent condensation.

-

Coupling Reagents (HATU, DIC, OxymaPure): Store under desiccated conditions. Prepare solutions fresh before each use, as reagents like HATU and COMU can have limited stability in DMF.[14][15]

-

Solvents: Use high-purity, peptide-synthesis-grade Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Recommended Coupling Conditions: A Comparative Overview

| Parameter | Protocol A: HATU/DIPEA | Protocol B: DIC/OxymaPure | Rationale |

| Fmoc-AA | 4.0 eq. | 4.0 eq. | Ensures a sufficient concentration gradient to drive the reaction. |

| Coupling Reagent | HATU (3.9 eq.) | DIC (4.0 eq.) | HATU is slightly substoichiometric to the AA to ensure complete activation. |

| Additive | N/A (Internal) | OxymaPure (4.0 eq.) | OxymaPure is essential for high efficiency with DIC.[13] |

| Base | DIPEA (8.0 eq.) | DIPEA (8.0 eq.) | 2 eq. of base per eq. of amino acid is required. |

| Solvent | DMF or NMP | DMF or NMP | Standard polar aprotic solvents for SPPS. |

| Pre-activation Time | 2-5 minutes | 2-5 minutes | Allows for the formation of the highly reactive ester intermediate.[13] |

| Coupling Time | 1 - 2 hours | 1.5 - 3 hours | Longer coupling times are necessary due to steric hindrance.[13] |

| Temperature | Room Temperature (or 37-40°C for difficult cases) | Room Temperature (or 37-40°C for difficult cases) | Moderate heating can help overcome the activation energy barrier.[4][13] |

Table 1: Recommended molar equivalents (eq.) relative to the resin loading for coupling N-Fmoc-7-methyl-D-tryptophan.

Workflow for Manual Solid-Phase Peptide Synthesis

Caption: Activation of the carboxylic acid by HATU to form a highly reactive OAt-ester intermediate.

Conclusion

The successful incorporation of sterically demanding residues like N-Fmoc-7-methyl-D-tryptophan is achievable through the deliberate selection of high-potency coupling reagents and optimized reaction conditions. By employing uronium salt activators like HATU or a robust DIC/OxymaPure system, extending reaction times, and diligently monitoring reaction completion, researchers can effectively overcome the kinetic barriers imposed by steric hindrance. Furthermore, rigorous adherence to scavenger protocols during final cleavage is paramount to preserving the integrity of the tryptophan indole ring. These validated protocols provide a reliable framework for scientists engaged in the synthesis of complex, modified peptides for therapeutic and research applications.

References

-

American Elements. (n.d.). N-Fmoc-7-methyl-L-tryptophan. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available from: [Link]

-

Ramaraj, A., Sivanandam, M., & Gulyani, A. (2018). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 130(9), 121. Available from: [Link]

-

ResearchGate. (2020). SPPS: peptide failure to elongate? Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Asian Journal of Organic Chemistry, 9(12), 2024-2036. Available from: [Link]

-

Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

-

Kent, S. B., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(24), 6153-6158. Available from: [Link]

-

PubChem. (n.d.). Fmoc-7-methyl-DL-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]

-

Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 63(26), 9673-9675. Available from: [Link]

-

Toth, G. K., & Vizzavona, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. Available from: [Link]

-

Chassagnon, A., et al. (2012). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 18(S1), S123. Available from: [Link]

-

Cruz, L. J., et al. (2014). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 20(9), 683-689. Available from: [Link]

-

Cuevas-Zuviria, B., & Albericio, F. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 22-36. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

-

Chen, Y., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(8), 1636-1644. Available from: [Link]

-

Albericio, F., & de la Torre, B. G. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Synthesis II (pp. 579-610). Elsevier. Available from: [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2011). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 15(3), 633-640. Available from: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 7. bachem.com [bachem.com]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. digital.csic.es [digital.csic.es]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biomatik.com [biomatik.com]

- 15. pubs.acs.org [pubs.acs.org]

Use of N-Fmoc-7-methyl-D-tryptophan in bioactive peptide design

Application Note: N-Fmoc-7-methyl-D-tryptophan in Bioactive Peptide Design

Abstract

This guide details the strategic application of N-Fmoc-7-methyl-D-tryptophan (Fmoc-D-Trp(7-Me)-OH) in the development of metabolically stable and highly selective peptide therapeutics.[1] Unlike standard tryptophan, this non-proteinogenic analog offers a dual-layer of protection: the D-configuration confers resistance to proteolytic degradation, while the 7-methyl substitution introduces steric bulk and electronic alteration to the indole ring, modulating receptor affinity and preventing oxidative metabolism. This document provides physicochemical data, mechanistic insights into stability and selectivity, and a field-proven solid-phase peptide synthesis (SPPS) protocol optimized to prevent side reactions common to electron-rich indole derivatives.[1]

Physicochemical Profile

Compound Identity: N-Fmoc-7-methyl-D-tryptophan

CAS Number: 138775-53-8 (General Ref for 7-Me-Trp analogs; verify specific enantiomer batch with supplier)

Molecular Formula: C

| Property | Specification | Application Relevance |

| Appearance | White to off-white powder | Visual purity check before synthesis.[1] |

| Chirality | D-Isomer (R-configuration) | Induces β-turns; resists endogenous L-proteases.[1] |

| Solubility | Soluble in DMF, DMSO, NMP | Compatible with standard SPPS solvents. |

| Purity | Critical for therapeutic peptide efficacy.[1] | |

| Fluorescence | Distinct intrinsic fluorescence; often red-shifted vs. Trp.[1] |

Application Logic: Why Use 7-Methyl-D-Tryptophan?

A. Metabolic Stability Engineering

The primary failure mode for peptide drugs is rapid clearance via proteolysis.[1]

-

Backbone Stability: The D-isomer disrupts the hydrogen bonding network required by proteases (e.g., trypsin, chymotrypsin) to hydrolyze the peptide bond.

-

Side-Chain Stability: The 7-methyl group sterically hinders the indole ring.[1] This is critical because the indole ring is a common target for oxidative metabolism (e.g., by indoleamine 2,3-dioxygenase, IDO). The methyl group at position 7 blocks enzymatic approach to the vulnerable 2,3-double bond and alters the electron density, making the ring less prone to oxidation.

B. Conformational Constraint & Selectivity

The 7-methyl group is not merely a passive shield; it is an active structural probe.[1]

-

Steric Clash: The added bulk at the 7-position restricts the rotational freedom of the side chain (

and -

Hydrophobic Filling: Many G-protein coupled receptors (GPCRs) have deep hydrophobic pockets.[1] The 7-methyl group can fill sub-pockets that native Tryptophan cannot, potentially increasing potency by orders of magnitude.

C. Intrinsic Fluorescence Probing

7-Methyltryptophan exhibits unique fluorescence properties compared to native Tryptophan.[1] It typically displays a single-exponential decay and a red-shifted emission maximum.[1] This allows researchers to selectively monitor the environment of this specific residue within a complex peptide-protein interaction, serving as a built-in optical probe without the bulk of an attached dye (e.g., FITC).

Strategic Visualization: SAR & Stability Logic

The following diagram illustrates the decision-making process for incorporating Fmoc-D-Trp(7-Me)-OH into a peptide lead.

Caption: Logical workflow for stabilizing peptide leads using 7-Methyl-D-Tryptophan modifications.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Expert Insight: Tryptophan derivatives are electron-rich.[1] During the cleavage step, the indole ring acts as a "scavenger" for carbocations (e.g., t-butyl cations released from protecting groups). If not properly scavenged, these cations will permanently alkylate the indole ring (often at the 2, 5, or 7 positions), ruining the synthesis. The 7-methyl group activates the ring further, making this side reaction even more likely.

Materials Required

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

-

Coupling Reagents: HATU (preferred for bulky analogs) or HCTU; DIPEA (base).[1]

-

Cleavage Cocktail: Reagent K or Cocktail B (TFA/Phenol/Water/TIS).[1]

Step-by-Step Protocol

1. Resin Swelling

-

Weigh appropriate resin (e.g., 0.1 mmol scale).[1]

-

Swell in DMF for 30 minutes. Drain.

2. Fmoc Deprotection (Standard)

-

Add 20% Piperidine/DMF (5 mL).[1] Agitate 5 min. Drain.

-

Repeat with fresh solution for 15 min. Drain.

-

Wash: DMF (3x), DCM (3x), DMF (3x).[1]

3. Coupling of Fmoc-D-Trp(7-Me)-OH

-

Note: Due to the steric bulk of the 7-methyl group, standard coupling times should be extended.

-

Dissolve: 4.0 eq Fmoc-D-Trp(7-Me)-OH and 3.9 eq HATU in minimal DMF.

-

Activate: Add 8.0 eq DIPEA.[1] The solution should turn yellow.

-

React: Add to resin immediately.[1] Agitate for 60–90 minutes (vs. standard 45 min).

-

Wash: DMF (4x).

-

Kaiser Test: Perform to ensure complete coupling. If blue (positive), repeat coupling with fresh reagents.[1]

4. Elongation

-

Continue synthesis for remaining residues using standard protocols.

5. Final Cleavage & Side-Chain Deprotection (CRITICAL)

-

Warning: Do not use standard 95% TFA/Water.[1] You must use scavengers to protect the 7-Me-Indole ring.[1]

-

Prepare Cocktail:

-

Reaction: Add 10 mL cocktail to resin. Agitate gently for 2–3 hours at room temperature.

-

Precipitation: Filter resin, collect filtrate.[1] Dropwise add filtrate into ice-cold Diethyl Ether (40 mL). Centrifuge to pellet the peptide.

6. Purification & QC

-

Dissolve pellet in Water/Acetonitrile (50:50).[1]

-

HPLC: Gradient 5% -> 65% ACN in Water (0.1% TFA) over 30 min.

-

Mass Spec: Confirm M+H peak. Expect mass shift of +14 Da relative to native Trp analog.[1]

Synthesis Workflow Diagram

Caption: Optimized SPPS workflow emphasizing the critical cleavage cocktail for 7-Me-Trp peptides.

References

-

BenchChem. N-Fmoc-7-methyl-L-tryptophan: Properties and Applications. Retrieved from [1]

-

PubChem. Fmoc-7-methyl-DL-tryptophan Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Talukder, P., et al. (2015).[1][3] Cyanotryptophans as Novel Fluorescent Probes.[1] (Contextual reference for Trp analog fluorescence). PNAS.[1] Retrieved from

-

Hu, Y., et al. (2022).[1][4] Substitution of L-Tryptophan by alpha-Methyl-L-Tryptophan in 177Lu-RM2 Results in High-Affinity GRPR Ligand with Improved Stability.[1] Journal of Nuclear Medicine.[1] Retrieved from

-

Sigma-Aldrich. Fmoc-D-Trp(Boc)-OH Product Sheet.[1] (Standard Fmoc-Trp protocol baseline). Retrieved from

Sources

Late-stage functionalization of peptides containing 7-methyl-D-tryptophan

Application Note: High-Precision Late-Stage Functionalization of 7-Methyl-D-Tryptophan Peptides

Executive Summary

The incorporation of 7-methyl-D-tryptophan (7-Me-D-Trp) into peptide scaffolds represents a high-value strategy in modern peptidomimetic drug design.[1][2][3] The D-configuration confers resistance to proteolytic degradation, while the C7-methyl group introduces a specific steric lock that restricts the conformational space of the indole side chain, often enhancing receptor selectivity.[1]

However, this scaffold presents a unique synthetic challenge: the C7 position—a common site for off-target functionalization in standard tryptophan—is blocked.[1][2] This Application Note details validated protocols for the Late-Stage Functionalization (LSF) of 7-Me-D-Trp peptides, specifically targeting the C2 position via Palladium-catalyzed C-H activation and photocatalytic alkylation.[1][2][3] These methods allow for the rapid generation of Structure-Activity Relationship (SAR) libraries without de novo synthesis.[1][2][3]

Strategic Analysis: The "7-Methyl Effect"

Before initiating experimentation, it is critical to understand how the 7-methyl substitution alters the reactivity profile of the indole ring compared to canonical tryptophan.[1][2]

-

Electronic Activation: The methyl group at C7 exerts a weak inductive effect (+I), increasing the electron density of the indole ring.[1] This theoretically accelerates electrophilic metallation at the C2 position.[1][2][3]

-

Steric Shielding: The C7-methyl group creates significant steric bulk around the peri-position (C6) and, crucially, the indole nitrogen (N1).[1][2]

-

Regioselectivity Map:

Experimental Workflow Visualization

The following diagram outlines the decision tree for functionalizing 7-Me-D-Trp peptides, distinguishing between arylation (for hydrophobic pockets) and alkylation (for solubility/tags).

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the desired chemical outcome.

Protocol 1: Palladium-Catalyzed C2-Arylation[1][2][3][4]

This protocol utilizes the native peptide backbone as a weak directing group to facilitate C2-H activation.[1][2][3] It is robust and suitable for installing phenyl, naphthyl, or heteroaryl groups.[1][2]

Mechanism: Pd(II) coordinates to the amide backbone, facilitating electrophilic palladation at the C2 position of the electron-rich 7-Me-indole, followed by oxidative addition of the aryl iodide and reductive elimination.[1][2]

Materials

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (98%+ purity).[2][3]

-

Oxidant/Additive: Silver Acetate (AgOAc) - acts as an iodide scavenger and re-oxidant.[1][2][3]

-

Solvent: Acetic Acid (AcOH) / Trifluoroacetic Acid (TFA) mixture (9:1).[1][2][3] Note: The acidic medium is crucial for protonolysis and catalyst turnover.

Step-by-Step Methodology

-

Preparation:

-

Reaction Setup:

-

Workup:

-

Purification:

Data Summary: Typical Yields

| Aryl Iodide (Ar-I) | Yield (%) | Notes |

|---|---|---|

| Iodobenzene | 65-75% | Standard benchmark.[1][2][3] |

| 4-Iodoanisole | 70-80% | Electron-rich Ar-I works best.[1][2][3] |

| 4-Iodonitrobenzene | 40-50% | Electron-poor Ar-I is slower.[1][2][3] |

Protocol 2: Photocatalytic C2-Alkylation (Radical)

For installing alkyl chains or bioconjugation handles (e.g., fluoroalkyl groups), a radical-mediated approach is superior as it avoids heavy metals and strong acids.[1][2][3]

Mechanism: A photocatalyst generates an electron-deficient radical (e.g.,

Materials

-

Photocatalyst: fac-Ir(ppy)₃ (1 mol%) or organic alternative (e.g., Eosin Y).[1][2][3]

-

Reagent: Bromodifluoroacetate or N-hydroxyphthalimide esters (Radical precursors).[1][2][3]

Step-by-Step Methodology

-

Preparation:

-

Irradiation:

-

Workup:

Quality Control & Troubleshooting

Validating the functionalization of 7-Me-D-Trp requires careful spectral analysis to distinguish it from N-alkylation or C4-attack.[1][2][3]

NMR Validation (¹H-NMR in DMSO-d₆)

-

Starting Material: Look for the C2-H singlet around δ 7.1–7.2 ppm .[1][2][3]

-

Product: The disappearance of the C2-H singlet is the primary confirmation of C2-functionalization.[1][2]

-

7-Methyl Marker: The methyl group at C7 typically appears as a singlet/doublet around δ 2.4–2.5 ppm .[1][2][3] This signal should remain intact. If this signal shifts significantly or splits, check for unwanted oxidation at the benzenoid ring.[1][2]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |